N-(2-chlorobenzyl)benzenesulfonamide
CAS No.:
VCID: VC11121882
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(2-chlorobenzyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₃H₁₂ClNO₂S and a molecular weight of 281.76 g/mol . It belongs to the sulfonamide class of compounds, which are known for their diverse biological activities, including antibacterial and antiviral properties. This compound is of interest in pharmaceutical research due to its potential therapeutic applications. Synthesis and CharacterizationWhile specific synthesis details for N-(2-chlorobenzyl)benzenesulfonamide are not readily available in the provided sources, sulfonamides are generally synthesized through the reaction of a sulfonic acid or its derivatives with an amine. Characterization of such compounds typically involves spectroscopic methods like NMR and IR, along with elemental analysis to confirm their structure and purity. Biological ActivitiesAlthough specific biological activity data for N-(2-chlorobenzyl)benzenesulfonamide is not detailed in the available sources, sulfonamides are known for their antibacterial properties. They inhibit folic acid synthesis in bacteria, which is essential for bacterial growth and replication. Other sulfonamide derivatives have shown antiviral and anticancer activities, suggesting potential therapeutic applications for compounds in this class. |
---|---|
Product Name | N-(2-chlorobenzyl)benzenesulfonamide |
Molecular Formula | C13H12ClNO2S |
Molecular Weight | 281.76 g/mol |
IUPAC Name | N-[(2-chlorophenyl)methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C13H12ClNO2S/c14-13-9-5-4-6-11(13)10-15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10H2 |
Standard InChIKey | ONHYRUGJWSOBKE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
PubChem Compound | 808172 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume